N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-nitroaniline with morpholine under specific conditions to form 5-chloro-2-(morpholin-4-yl)aniline.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methoxynaphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-chloro-2-[(2-methoxy-4-morpholin-4-yl)phenyl]amino}pyrimidin-4-yl}amino)-N-methylbenzamide
- **5-chloro-2-morpholin-4-yl-phenylamine
- **5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine
Uniqueness
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide stands out due to its unique combination of a morpholine ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
906214-34-4 |
---|---|
Molecular Formula |
C22H21ClN2O3 |
Molecular Weight |
396.9g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O3/c1-27-21-13-16-5-3-2-4-15(16)12-18(21)22(26)24-19-14-17(23)6-7-20(19)25-8-10-28-11-9-25/h2-7,12-14H,8-11H2,1H3,(H,24,26) |
InChI Key |
KGEQTPILGJCRDL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)N4CCOCC4 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.